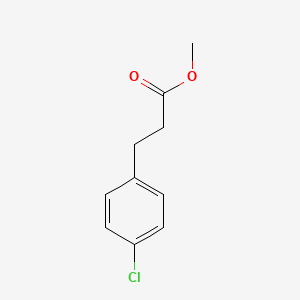
Methyl 3-(4-chlorophenyl)propanoate
カタログ番号 B2791410
CAS番号:
50561-69-8
分子量: 198.65
InChIキー: YWDQMQUSUGZXMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
“Methyl 3-(4-chlorophenyl)propanoate” is a chemical compound with the CAS Number: 50561-69-8 . It has a molecular weight of 198.65 and its molecular formula is C10H11ClO2 . It is a liquid at room temperature .
Synthesis Analysis
A series of 24 compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs . Saponification and hydrazinolysis of the model ester afforded the corresponding acid and hydrazide, respectively . The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively .Molecular Structure Analysis
The InChI Code for “Methyl 3-(4-chlorophenyl)propanoate” is 1S/C10H11ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 . The average mass is 198.646 Da and the monoisotopic mass is 198.044754 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 3-(4-chlorophenyl)propanoate” include saponification and hydrazinolysis of the model ester . The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively .Physical And Chemical Properties Analysis
“Methyl 3-(4-chlorophenyl)propanoate” is a liquid at room temperature . It has a molecular weight of 198.65 and its molecular formula is C10H11ClO2 .科学的研究の応用
Herbicidal Applications and Effects
- Selective Herbicidal Action : Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate, a related compound, is noted for its selective herbicidal properties, particularly in controlling wild oat in wheat. It functions by inhibiting auxin-stimulated elongation in plants, acting as a strong auxin antagonist. This dual action contributes to its herbicidal effectiveness (Shimabukuro, Nord, & Hoerauf, 1978).
- Detoxification in Wheat : Research also shows the role of cysteine in detoxifying herbicides like methyl 2-chloro-3 (4-chlorophenyl) propionate in wheat. This detoxification is more efficient than catabolism in neutralizing the compound, highlighting a potential mechanism of herbicide resistance (Collet & Pont, 1978).
Chemical Synthesis and Characterization
- Synthesis and Structural Analysis : The compound has been synthesized through various chemical reactions, including condensation, chlorination, and esterification. Its structure has been confirmed through methods like diffractions of IR, NMR, and X-ray (Yan Shuang-hu, 2014).
- Molecular Structure Studies : Investigations into the molecular structure of Methyl N-(4-chlorophenyl)succinamate, a similar compound, have revealed insights into the arrangement of atoms and intermolecular interactions in the crystal structure (Gowda, Foro, Saraswathi, Terao, & Fuess, 2009).
Potential Anticancer Applications
- Metal Complexes as CDK8 Kinase Inhibitors : Metal complexes derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and tested for anti-tumor activities. They exhibited inhibitory actions on certain cancer cells, suggesting potential as CDK8 kinase inhibitors for colon cancer therapy (Aboelmagd et al., 2021).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 3-(4-chlorophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDQMQUSUGZXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-chlorophenyl)propanoate | |
Synthesis routes and methods I
Procedure details


To a stirred solution of 3-(4-chlorophenyl)propanoic acid (commercially available from Maybridge) (14.5 g, 77.1 mmol) in methanol (400 ml) was added acetyl chloride (50 ml) and the reaction mixture was refluxed for 20 h. After this time the reaction mixture was left to cool before being concentrated under reduced pressure. The residue was then dissolved in DCM (200 ml) and washed with 1M sodium hydroxide solution (100 ml). The organic layer was dried with magnesium sulphate and concentrated in vacuo to give the title product as a brown oil (15.7 g, 77 mmol, 100%); 1HNMR (400 MHz, CDCl3) δ: 2.55 (t, 2H), 2.9 (t, 2H), 3.6 (s, 3H), 7.1 (d, 2H), 7.2 (d, 2H).



Name
Yield
100%
Synthesis routes and methods II
Procedure details


Neat SOCl2 (25.7 g, 216.7 mmol) was added dropwise to a −60° C. solution of MeOH (100 mL). Upon completion of the addition, 3-(4-chlorophenyl)propanoic acid (10.0 g, 54.1 mmol) was added in several portions. Upon completion of the addition, the cooling bath was removed, and the reaction mixture was slowly warmed to room temperature and stirred overnight. The reaction was then concentrated to dryness, and the resulting residue was dissolved in DCM (100 mL), washed with saturated NaHCO3, dried (MgSO4), filtered, and concentrated to give methyl 3-(4-chlorophenyl)propanoate as an oil (10.48 g, 97%).



Yield
97%
Synthesis routes and methods III
Procedure details


To a solution of 3-(4-chlorophenyl)propionic acid (2.45 g, 13.27 mmol) in toluene (65 mL) and methanol (10 mL) was added trimethylsilyldiazomethane (2M solution in hexane, 7.63 mL, 15.26 mmol). The mixture was allowed to stir for 1 hour and gas evolution was observed initially. After 1 hour, the mixture became homogeneous and was quenched via addition of 3.5 mL of acetic acid. The mixture was concentrated in vacuo, and purified via column chromatography on a Biotage 65i column eluting with 0% ethyl acetate in hexanes (1 CV) followed by a gradient to 50% ethyl acetate in hexanes (over 7 CV) to furnish the desired product. 1H NMR (CDCl3, 500 MHz) δ 7.25 (d, J=8.2 Hz, 2H), 7.13 (d, J=8.3 Hz, 2H), 3.67 (s, 3H), 2.92 (t, J=7.7 Hz, 2H), 2.61 (t, J=7.7 Hz, 2H).



Synthesis routes and methods IV
Procedure details


A mixture of methyl 3-(4-chlorophenyl)-2,2dimethoxypropionate (6.09 g) and formic acid (27 ml) was heated at 65 to 70° C. for 4 hours with stirring. The reaction mixture was cooled and extracted with methylene chloride. The extract was washed with water, dried over magnesium sulfate and evaporated in vacuo to give methyl 3-(4-chlorophenyl)propionate.
Name
methyl 3-(4-chlorophenyl)-2,2dimethoxypropionate
Quantity
6.09 g
Type
reactant
Reaction Step One


試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



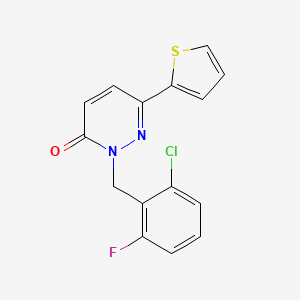
![4-(ethylsulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2791330.png)
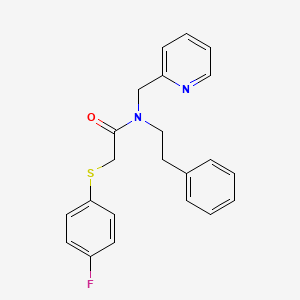
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide](/img/structure/B2791334.png)
![2-(2-chlorophenyl)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2791337.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2791341.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2791342.png)
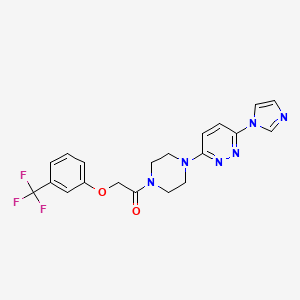
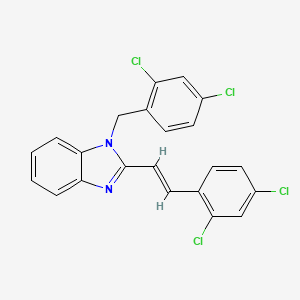
![9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B2791346.png)
![methyl 2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2791348.png)
